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Compound of Interest

Compound Name:
3-(3-Fluorophenyl)-1-methyl-1H-

pyrazol-5-amine

CAS No.: 1017781-28-0

Cat. No.: B581193

Get Quote

Executive Summary
The pyrazole ring (

) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for
blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and
Crizotinib (ALK inhibitor). Its ubiquity stems from its unique physicochemical duality: it acts as
both a hydrogen bond donor (NH) and acceptor (N), allowing versatile interactions with
biological targets.[1]

However, the clinical success of pyrazole derivatives is often attrition-prone during late-stage

development due to unforeseen ADME (Absorption, Distribution, Metabolism, Excretion) and

Toxicity issues. This guide provides a rigorous, self-validating framework for predicting these

properties in silico, enabling researchers to triage compounds before synthesis.

The Physicochemical Foundation of the Pyrazole
Ring
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To predict ADME accurately, one must first understand the molecular descriptors that define the

pyrazole scaffold's behavior in a biological system.

Lipophilicity and Solubility (The LogP/LogS Balance)
The unsubstituted pyrazole ring is amphoteric. However, medicinal derivatives are typically

-substituted or

-substituted, drastically altering their electronic profile.

Mechanism: The pyridine-like nitrogen (N2) provides water solubility via H-bond acceptance,

while the pyrrole-like nitrogen (N1), if unsubstituted, acts as a donor.

Predictive Insight: High lipophilicity (LogP > 4) in pyrazoles often correlates with rapid

metabolic clearance via CYP450 enzymes. Conversely, highly polar pyrazoles (LogP < 1)

struggle with membrane permeability.

Target Range: For oral bioavailability, aim for a Consensus LogP of 2.0 – 3.5.

Topological Polar Surface Area (TPSA)
Significance: Pyrazoles contribute approximately 28 Å² to TPSA (17 Å² for the pyridine-like N

+ 11 Å² for the pyrrole-like NH).

Rule of Thumb:

CNS Penetration: TPSA < 90 Å².

General Oral Absorption: TPSA < 140 Å².

Computational Methodologies: The Toolset
We utilize a "Triangulation Protocol" combining three algorithms to minimize false positives.
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Tool
Primary Utility for
Pyrazoles

Key Algorithm

SwissADME
Physicochemical descriptors &

Bioavailability Radar

BOILED-Egg (Brain Or

IntestinaL EstimateD

permeation)

pkCSM
Specific Transporter/Enzyme

interaction
Graph-based Signatures

ProTox-II
Toxicity endpoints (LD50,

Hepatotoxicity)

Fragment-based QSAR &

Machine Learning

Detailed ADME Profiling: The Core Protocol
Absorption: Permeability and Transporters
Most pyrazole derivatives exhibit excellent Human Intestinal Absorption (HIA). The critical

differentiator is the P-glycoprotein (P-gp) substrate status.

The Risk: If your pyrazole is a P-gp substrate, it will be actively effluxed from the enterocytes,

lowering bioavailability.

Prediction: Use SwissADME to check "P-gp substrate" status.

Result: "Yes"

Modify the N1-substituent (e.g., replace a bulky phenyl group with a smaller alkyl or polar
moiety) to reduce P-gp recognition.

Distribution: The Blood-Brain Barrier (BBB)
Pyrazoles are frequently used in CNS drug discovery (e.g., CB1 antagonists).

The BOILED-Egg Model: This graphical plot (WLOGP vs. TPSA) is the gold standard.

Interpretation: Pyrazoles falling within the yellow yolk of the plot are predicted to permeate

the BBB.
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Causality: High lipophilicity facilitates passive diffusion, but if the TPSA exceeds 90 Å² (due

to sulfonamide or amide decorations common in pyrazoles), BBB permeation drops

precipitously.

Metabolism: The CYP450 Liability
This is the most critical failure mode for pyrazoles. The nitrogen lone pair can coordinate with

the heme iron of Cytochrome P450 enzymes, causing inhibition.

CYP2C9 & CYP2D6: Pyrazoles with lipophilic aromatic substituents (like the tolyl group in

Celecoxib) are frequent inhibitors of CYP2C9.

CYP3A4: Larger, bulky pyrazole derivatives often inhibit CYP3A4, leading to drug-drug

interactions (DDIs).

Protocol: Run the compound through pkCSM.

Flag: If "CYP2C9 Inhibitor = Yes," the compound may interfere with Warfarin metabolism

(a high-risk DDI).

Excretion: Renal vs. Biliary
Renal Clearance: Small, polar pyrazoles are cleared renally.

OCT2 Substrate: Organic Cation Transporter 2 (OCT2) handles cationic drugs. Pyrazoles

can become protonated at physiological pH.[2] Prediction of OCT2 substrate status helps

estimate renal clearance rates.

Toxicity Prediction (The "T" in ADMET)
Hepatotoxicity
Pyrazoles can undergo metabolic activation to form reactive iminoquinone intermediates, which

deplete glutathione and cause liver damage.

In Silico Check: Use ProTox-II to predict "Hepatotoxicity."

Structural Alert: Avoid 1,2-diaryl substitution patterns if the aromatic rings are electron-rich,

as this facilitates metabolic activation.
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hERG Inhibition (Cardiotoxicity)
Blockade of the hERG potassium channel leads to QT prolongation (arrhythmia).

Risk Factor: Pyrazoles linked to basic amines (e.g., piperazine tails) are high-risk for hERG

binding.

Mitigation: Reduce lipophilicity or lower the pKa of the basic amine.

Visualizing the Mechanism and Workflow
Diagram 1: The In Silico ADME Workflow
This flowchart illustrates the decision-making process for filtering a library of pyrazole

compounds.
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Caption: A hierarchical filtering workflow for pyrazole derivatives, prioritizing safety

(Toxicity/CYP inhibition) after establishing bioavailability.
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Diagram 2: Pyrazole-CYP450 Interaction Mechanism
Understanding why pyrazoles inhibit CYP enzymes is crucial for rational redesign.

Cytochrome P450 Active Site

Pyrazole Inhibitor Heme Iron (Fe) Metabolic Blockade
(DDI Risk)

Hydrophobic Pocket

N2 (Lone Pair)

 Coordination Bond
(Reversible Inhibition)

Lipophilic Tail
(e.g., Phenyl)

 Hydrophobic
Interaction

Click to download full resolution via product page

Caption: Mechanism of CYP inhibition. The pyrazole N2 nitrogen coordinates with the Heme

Iron, while substituents anchor the molecule in the hydrophobic pocket.

Experimental Validation Protocol
To validate these predictions, the following assays are recommended for the top 5% of

prioritized compounds:

Solubility: Kinetic solubility assay in PBS (pH 7.4).

Permeability: PAMPA (Parallel Artificial Membrane Permeability Assay) as a high-throughput

surrogate for Caco-2.

Metabolic Stability: Incubation with human liver microsomes (HLM) + NADPH. Measure

intrinsic clearance (
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).

Reference Standard: Use Celecoxib as a control for low clearance and Midazolam for high

clearance.

References
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate

pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.

Scientific Reports, 7, 42717. [Link]

Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule

Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of

Medicinal Chemistry, 58(9), 4066–4072. [Link]

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a web server for

the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

Kümmerer, K., et al. (2011). Prediction of the biodegradation of pyrazole and its derivatives.

Chemosphere, 82(9), 1311-1316. [Link]

Shaik, J. B., et al. (2020). Pyrazole-based analogs as potential antibacterial agents against

methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European

Journal of Medicinal Chemistry, 181, 111577. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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